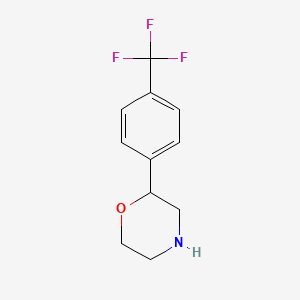

2-(4-(Trifluoromethyl)phenyl)morpholine

Vue d'ensemble

Description

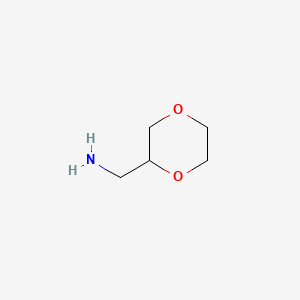

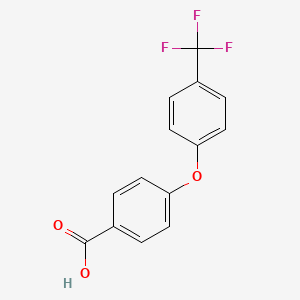

The compound 2-(4-(Trifluoromethyl)phenyl)morpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group attached to the phenyl ring can significantly influence the electronic properties of the molecule, making it a valuable moiety in drug design and other chemical syntheses .

Synthesis Analysis

The synthesis of derivatives of morpholine, including those with trifluoromethyl groups, has been explored in several studies. For instance, the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors, has been achieved through methods that utilize allyl protecting groups . Additionally, the Buchwald–Hartwig amination has been employed to synthesize new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from bromoquinoline precursors and heteroarylamines .

Molecular Structure Analysis

The molecular structure of related morpholine derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a morpholine derivative with an oxadiazole moiety was determined, revealing a monoclinic system with specific lattice parameters . Similarly, the crystal structure of a morpholino-indazole compound was elucidated, showing the compound's monoclinic system and space group .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted chromones to form chroman-4-ones . The reaction of morpholino compounds with nitrochromenes under kinetic or thermodynamic control can lead to the formation of chromanes with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by the substituents on the phenyl ring. The electronic absorption spectra of these derivatives show that the morpholino group acts as an electron donor, and substituents in different positions on the phenyl ring can modify the absorption bands . The photophysical properties of morpholinyl-substituted quinolines indicate intraligand and charge-transfer type transitions, which are consistent with their aromatic structures . Additionally, the biological activity of these compounds has been investigated, with some showing significant inhibition of cancer cell proliferation and others displaying antimicrobial and anti-TB activities .

Applications De Recherche Scientifique

Chemical and Pharmacological Interest

Morpholine derivatives, including those incorporating the 4-(trifluoromethyl)phenyl group, are highlighted for their broad spectrum of pharmacological profiles. These compounds, due to their structural variety, have been developed for diverse pharmacological activities. Recent explorations into morpholine moieties have underscored their significance in pharmacology, indicating that modifications to the morpholine ring, such as the introduction of a 4-(trifluoromethyl)phenyl group, can lead to novel derivatives with potent pharmacophoric activities. This suggests a promising avenue for future drug design and synthesis, especially in tailoring specific responses in biological systems (Asif & Imran, 2019).

Photocatalytic Degradation and Environmental Implications

In environmental science, compounds with specific functional groups like trifluoromethyl are studied for their interactions and degradation processes under photocatalytic conditions. Although not directly mentioning 2-(4-(Trifluoromethyl)phenyl)morpholine, research into similar structures provides insights into potential environmental impacts, degradation pathways, and the role of such compounds in water treatment technologies. This area of study is crucial for understanding how structural elements influence the environmental fate of chemical compounds and their potential for removal in water treatment processes (Pichat, 1997).

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, the incorporation of specific functional groups, such as the trifluoromethyl group, into morpholine frameworks, can significantly alter the physical, chemical, and electronic properties of molecules. These modifications have implications for developing new materials with desirable properties for electronics, photonics, and catalysis. Research into the synthesis, characterization, and application of these compounds can lead to advances in material science, offering new solutions to technological challenges (Qiu et al., 2009).

Antitubercular Drug Design

The strategic placement of the trifluoromethyl group in pharmaceutical compounds, including those based on morpholine structures, is a critical area of research in antitubercular drug design. This review highlights the significant impact of the trifluoromethyl group in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents. The presence of this group in heterocyclic and phenyl rings has been shown to improve the efficacy and safety profiles of these drugs, making it an essential element in the development of new treatments for tuberculosis (Thomas, 1969).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFWOWNSVWSVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395988 | |

| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Trifluoromethyl)phenyl)morpholine | |

CAS RN |

62243-72-5 | |

| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(trifluoromethyl)phenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)